molecular formula C19H20ClN3O2 B2911403 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea CAS No. 886902-49-4

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea

Cat. No.: B2911403
CAS No.: 886902-49-4
M. Wt: 357.84
InChI Key: ZNHAGZBBJPMHPX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C19H20ClN3O2 and its molecular weight is 357.84. The purity is usually 95%.
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Biological Activity

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea is a synthetic compound with potential pharmacological applications. Its structure includes a urea functional group, which is known for its ability to form hydrogen bonds, enhancing interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural elements:

  • Urea Group : Facilitates hydrogen bonding.
  • Chlorophenyl Substituent : Enhances lipophilicity and may influence binding affinity.
  • Pyrrolidine Ring : Contributes to structural diversity.

The molecular formula of the compound is C18H18ClN3O2C_{18}H_{18}ClN_3O_2, with a molecular weight of 343.81 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antifungal Activity : Compounds in this class have shown promising antifungal effects against various strains.
  • Antitubercular Activity : Similar derivatives have demonstrated activity against Mycobacterium tuberculosis.

Table 1: Summary of Biological Activities

Activity TypeRelevant Findings
AntifungalEffective against multiple pathogenic fungi.
AntitubercularActive against Mycobacterium tuberculosis strains.
CytotoxicityPotential cytotoxic effects in cancer cell lines.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest that:

  • Receptor Interaction : The compound may interact with various biological receptors, influencing cellular signaling pathways.
  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit specific enzymes crucial for pathogen survival or cancer cell proliferation.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound:

Study 1: Antifungal Evaluation

A study synthesized derivatives similar to this compound and tested their antifungal activity. Results indicated that certain derivatives exhibited significant inhibition against four pathogenic fungal strains, suggesting a promising avenue for therapeutic development .

Study 2: Antitubercular Activity

Another investigation focused on the antitubercular properties of related compounds. The results showed notable activity against Mycobacterium tuberculosis H37Rv, indicating that modifications to the urea structure can enhance efficacy against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings and modifications to the urea group can significantly affect potency and selectivity.

Table 2: Structure-Activity Relationship Insights

Compound NameModificationsBiological Activity
3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)ureaSubstituted phenyl groupsEnhanced antifungal activity
5-(4-chlorophenyl)-N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-aminesOxadiazole ring additionImproved antitubercular action

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-2-25-17-11-9-16(10-12-17)23(18-4-3-13-21-18)19(24)22-15-7-5-14(20)6-8-15/h5-12H,2-4,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHAGZBBJPMHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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